Butyl 4-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate
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Overview
Description
Butyl 4-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a domino reaction of α-(2-formylaryloxy)acetonitriles with arylboronic acids in the presence of a catalyst such as Ni(acac)2.
Amidation: The acetylated benzofuran is reacted with 4-aminobenzoic acid to form the amide linkage.
Esterification: Finally, the product is esterified with butanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl 4-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its photochemotherapeutic properties.
Angelicin: Exhibits antimicrobial and anticancer activities.
Uniqueness
Its combination of a benzofuran core with an acetylamino benzoate moiety allows for versatile interactions with various biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H23NO4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
butyl 4-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H23NO4/c1-3-4-11-26-22(25)16-6-8-18(9-7-16)23-21(24)13-17-14-27-20-12-15(2)5-10-19(17)20/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,24) |
InChI Key |
RKXYCEKIHSDBAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=CC(=C3)C |
Origin of Product |
United States |
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